molecular formula C20H35N3 B1212715 Ormosanine

Ormosanine

Cat. No. B1212715
M. Wt: 317.5 g/mol
InChI Key: YUKCLPPRYNXRAF-VTYCOLDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ormosanine is a quinolizidine alkaloid fundamental parent and a quinolizidine alkaloid.

Scientific Research Applications

Hepatoprotective Effects

Ormosanine, derived from Akebia quinata, has been shown to possess hepatoprotective properties. In a study on a rat model of ethanol-induced liver injury, this compound demonstrated significant reduction in liver injury markers. It inhibited ethanol-induced activation of cytochrome P450 2E1 and upregulated ALDH2. Its anti-inflammatory effects were observed through the suppression of pro-inflammatory cytokines and the downregulation of apoptosis-related proteins, while enhancing antioxidant activity by upregulating superoxide dismutase and other antioxidants (Song et al., 2018).

Neuroprotective Effects in Alzheimer's Disease

This compound has shown promise as a neuroprotective agent. In a study on a rat model of Alzheimer's disease, this compound improved cognitive function, reduced lipid and cytokine levels, and increased antioxidant activity. It significantly reduced neuronal cell apoptosis and increased the levels of beneficial monoamines and BDNF in the brain tissues of rats with Alzheimer's disease (Liang et al., 2022).

Protective Effects Against Spinal Cord Injury

This compound has been evaluated for its effects against spinal cord injury (SCI) in rats. The treatment with this compound reversed neurological function alterations in SCI rats. It reduced levels of cytokines, oxidative stress, and reactive oxygen species production. Additionally, it significantly reduced calpain and neuronal nitric oxide synthase activity in spinal tissue (An et al., 2020).

Antimalarial Activity

This compound has exhibited antimalarial activity. A study focused on the extraction of this compound from Bowdichia virgiloides showed good in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. This points to its potential as a natural antimalarial agent (Bravo et al., 2002).

properties

Molecular Formula

C20H35N3

Molecular Weight

317.5 g/mol

IUPAC Name

(1R,2R,7S,9S,10R)-1-[(2R)-piperidin-2-yl]-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane

InChI

InChI=1S/C20H35N3/c1-3-9-21-18(8-1)20-13-16(12-15-6-5-10-22-19(15)20)17-7-2-4-11-23(17)14-20/h15-19,21-22H,1-14H2/t15-,16-,17+,18+,19+,20+/m0/s1

InChI Key

YUKCLPPRYNXRAF-VTYCOLDWSA-N

Isomeric SMILES

C1CCN[C@H](C1)[C@]23C[C@H](C[C@H]4[C@H]2NCCC4)[C@H]5CCCCN5C3

SMILES

C1CCNC(C1)C23CC(CC4C2NCCC4)C5CCCCN5C3

Canonical SMILES

C1CCNC(C1)C23CC(CC4C2NCCC4)C5CCCCN5C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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